
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H15N7O5 and its molecular weight is 361.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Co-Crystal Formation and Pharmaceutical Applications
The research into the structural and thermochemical properties of various solvates and salts, including interactions with compounds like nitrofurantoin, sheds light on the potential of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide in forming molecular complexes. These complexes may offer avenues for enhancing the solubility, stability, and bioavailability of pharmaceutical compounds, providing a method for improving drug formulations without altering the pharmacological properties of the active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).
Anticancer Potential
A study focusing on the synthesis and cytotoxicity of pyrrolidinyl-quinazolinone derivatives, including compounds similar in structure to this compound, demonstrates significant cytotoxic effects on various cancer cell lines. This research highlights the molecule's potential as a scaffold for developing new anticancer agents (Hour, Yang, Lien, Kuo, & Huang, 2007).
Antimicrobial Applications
The synthesis and screening of thiazolidinone derivatives incorporating the thiazole ring, akin to the structure of this compound, indicate their efficacy in inhibiting bacterial and fungal growth. This suggests its potential utility in developing new antimicrobial agents to treat infections (Desai, Rajpara, & Joshi, 2013).
DNA Binding and Antiviral Activity
Another area of application involves the synthesis of uracil derivatives for DNA binding, indicating the potential of this compound-based compounds in genetic research or as antiviral agents. This research offers insights into the design of molecules capable of interacting with DNA, potentially leading to the development of new therapeutic agents (Mousa, Bayoumi, Korraa, Assy, & El-Kalyoubi, 2015).
Environmental Applications
Lastly, the adsorption studies of metal ions from aqueous solutions onto carbon sorbents containing pyrimidine-polyamine conjugates provide a foundation for environmental applications. This suggests that compounds with similar structural features to this compound could be used in water purification technologies to remove toxic metal ions, contributing to environmental conservation efforts (Garcia-martin, López-Garzón, Godino-Salido, Cuesta-Martos, Gutiérrez-Valero, Arranz-Mascarós, & Stoeckli-Evans, 2005).
Eigenschaften
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O5/c1-26-9-4-2-3-8(5-9)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNFAYHXNWCLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2543339.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride](/img/structure/B2543340.png)
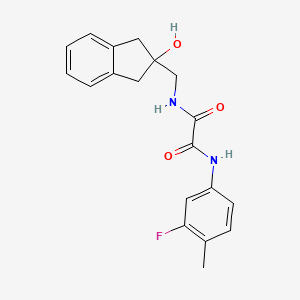
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)
![1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2543345.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)
![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
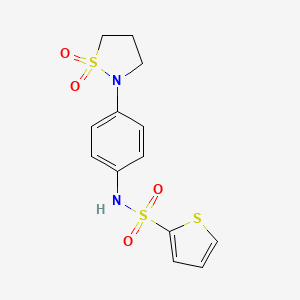
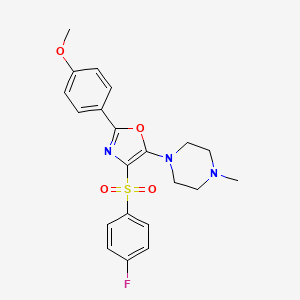
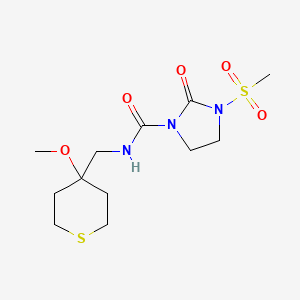
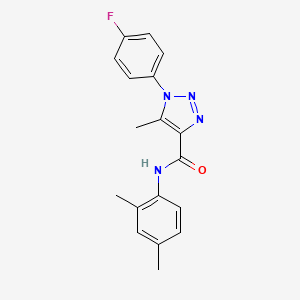
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
